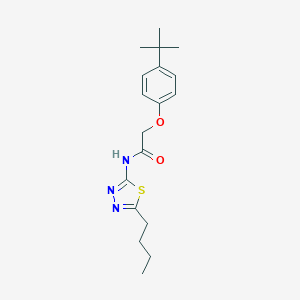![molecular formula C22H27NO4S B284658 Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of benzothiophene derivatives and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (α7nAChR).
作用机制
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a selective agonist of the α7nAChR. This receptor is widely expressed in the central nervous system and is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. Activation of the α7nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, traumatic brain injury, and stroke. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its high affinity for the α7nAChR, which allows for selective activation of this receptor. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and ADHD in humans. Another direction is to investigate its potential use in the treatment of pain in humans. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, efforts to improve the solubility of this compound may lead to the development of more effective formulations for its use in experimental settings.
合成方法
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized by reacting 2,4-dimethylphenol with 4-bromobutyric acid to form 4-(2,4-dimethylphenoxy)butyric acid. This acid is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,3,5,6-tetrahydro-1-benzothiophene-3-carboxylic acid to yield this compound.
科学研究应用
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
methyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-14-10-11-17(15(2)13-14)27-12-6-9-19(24)23-21-20(22(25)26-3)16-7-4-5-8-18(16)28-21/h10-11,13H,4-9,12H2,1-3H3,(H,23,24) |
InChI 键 |
ZQXZHXZSAWWPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)




![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)


![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
